molecular formula C10H12N2 B8817126 4-Amino-3-ethyl-5-methylbenzonitrile

4-Amino-3-ethyl-5-methylbenzonitrile

Cat. No.: B8817126
M. Wt: 160.22 g/mol
InChI Key: OXZGIOUSFGKIFM-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-5-methylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 4-Amino-3-ethyl-5-methylbenzonitrile?

  • Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, as benzonitrile derivatives often exhibit strong absorbance in the 200-300 nm range. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the amino (–NH₂) and nitrile (–CN) moieties. Mass spectrometry (MS) is critical for determining molecular weight accuracy. For example, benzonitrile analogs with >97.0% purity are typically validated using GC or HPLC methods .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amino group. Similar benzonitrile derivatives are documented to degrade under humid conditions, necessitating desiccants like silica gel in storage environments .

Q. What safety protocols are essential when handling this compound in synthesis workflows?

  • Methodological Answer : Use a fume hood to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and EN 166-certified safety goggles. Skin protection is critical, as aromatic amines can be sensitizing. Engineering controls, such as local exhaust ventilation, are recommended during weighing and reaction steps .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during the characterization of this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes like rotational isomerism or solvent-induced shifts. Use variable-temperature NMR to identify conformational equilibria. For example, ethyl and methyl substituents can cause unexpected splitting due to hindered rotation. Cross-validate with computational chemistry (DFT calculations) to model expected chemical shifts and coupling constants .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts like 3-Amino isomers?

  • Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., –NHBoc) to control substitution patterns. Alternatively, use palladium-catalyzed cyanation with carefully tuned ligands (e.g., Xantphos) to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect early-stage byproducts .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For instance, the amino group’s electron-donating effects can be quantified to assess its impact on nitrile reactivity in Suzuki-Miyaura couplings. Software like Gaussian or ORCA is standard for such analyses .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis (e.g., materials science)?

  • Methodological Answer : The compound’s aromatic and polarizable structure makes it a candidate for designing metal-organic frameworks (MOFs) or non-linear optical materials. Collaborate with computational materials scientists to simulate lattice energies and hydrogen-bonding networks, as demonstrated in hydrazide crystal studies .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-amino-3-ethyl-5-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5H,3,12H2,1-2H3

InChI Key

OXZGIOUSFGKIFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C#N)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A double-jacketed 4 L-flask is charged with 4-bromo-2-ethyl-6-methyl-aniline (324 g, 1.51 mol), sodium cyanide (100.3 g, 1.97 mol), potassium iodide (50.2 g, 0.302 mol) and copper(I)iodide (28.7 g, 0.151 mol). The flask is evacuated three times and refilled with nitrogen. A solution of N,N′-dimethylethylenediamine (191.5 mL, 1.51 mol) in toluene (750 mL) is added. The mixture is heated to 118° C. and stirred at this temperature for 21 h. The mixture is cooled to 93° C. and water (1250 mL) is added to obtain a solution. Ethyl acetate (1250 mL) is added at 22-45° C. and the layers are separated. The org. phase is washed with 10% aq. citric acid (2×500 mL) and water (500 mL). The separated org. phase is evaporated to dryness to afford 4-amino-3-ethyl-5-methyl-benzonitrile (240 g) as a metallic black solid; 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.19 (s, 3H), 2.52 (q, J=7.3 Hz, 2H), 4.10 (s br, 1H), 7.25 (s, 2H).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
28.7 g
Type
catalyst
Reaction Step One
Quantity
191.5 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1250 mL
Type
solvent
Reaction Step Four

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